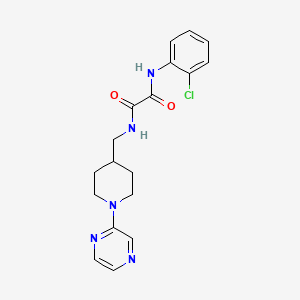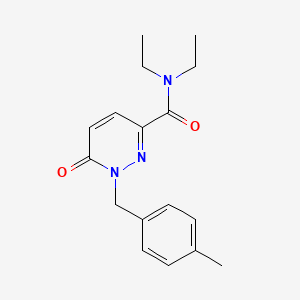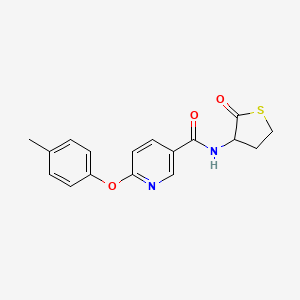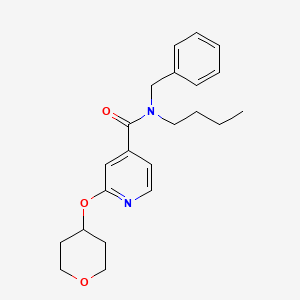
4-(3-メチル-1H-ピラゾール-1-イル)ベンズアルデヒド
概要
説明
4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O It features a benzaldehyde moiety substituted with a 3-methyl-1H-pyrazol-1-yl group
科学的研究の応用
4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
Target of Action
Similar compounds have shown cytotoxic effects on several human cell lines , suggesting that this compound may also interact with cellular targets leading to cytotoxicity.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways
Result of Action
Similar compounds have shown antioxidant and anticancer activities This suggests that 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde may also have similar effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 4-formylbenzoic acid or its derivatives. One common method is the condensation reaction between 3-methyl-1H-pyrazole and 4-formylbenzoic acid in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: 4-(3-methyl-1H-pyrazol-1-yl)-2-nitrobenzaldehyde or 4-(3-methyl-1H-pyrazol-1-yl)-2-bromobenzaldehyde.
類似化合物との比較
Similar Compounds
4-(1H-pyrazol-1-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
4-(3-methyl-1H-pyrazol-1-yl)benzoic acid: An oxidized form of the compound with different chemical properties.
4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol: A reduced form of the compound with different reactivity.
Uniqueness
4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the aldehyde and pyrazole functional groups, which confer distinct chemical reactivity and potential biological activities. The methyl group on the pyrazole ring can also influence its electronic properties and interactions with other molecules, making it a valuable compound for various research applications .
特性
IUPAC Name |
4-(3-methylpyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-6-7-13(12-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCHHKXIMMFZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79382-71-1 | |
| Record name | 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-O-ethyl 1-O-[[3-(trifluoromethyl)phenyl]methyl] 2-oxopentanedioate](/img/structure/B2523103.png)

![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2523105.png)




![7-(2-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2523111.png)


![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2523116.png)
![1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B2523117.png)

![2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2523124.png)
